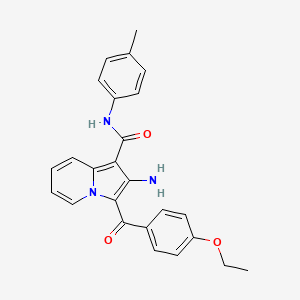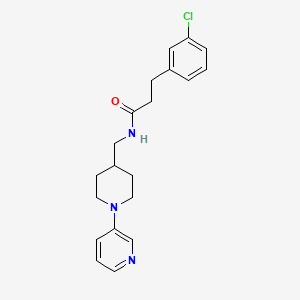
5-Methyl-1,2,3,4,9,10-hexahydroacridin-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-1,2,3,4,9,10-hexahydroacridin-9-one is a chemical compound belonging to the acridine family. Acridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology .
作用机制
Target of Action
Acridine derivatives, a class of compounds to which this molecule belongs, are known to interact with dna and related enzymes .
Mode of Action
Acridine derivatives typically exert their effects through dna intercalation . This process involves the insertion of the planar acridine molecule between the base pairs of the DNA double helix, causing the helical structure to unwind . This unwinding can disrupt biological processes involving DNA and related enzymes .
Biochemical Pathways
The disruption of dna structure and function by acridine derivatives can impact a wide range of cellular processes, including replication, transcription, and protein synthesis .
Result of Action
The disruption of dna structure and function by acridine derivatives can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,2,3,4,9,10-hexahydroacridin-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylcyclohexanone with aniline in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired acridinone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
化学反应分析
Types of Reactions
5-Methyl-1,2,3,4,9,10-hexahydroacridin-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydroacridines, and various substituted acridines, depending on the specific reaction conditions and reagents used .
科学研究应用
5-Methyl-1,2,3,4,9,10-hexahydroacridin-9-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Studied for its potential as an intercalating agent in DNA, which can inhibit the replication of cancer cells.
Medicine: Investigated for its anti-tumor properties and potential use in cancer therapy.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
相似化合物的比较
Similar Compounds
Acridine: The parent compound of 5-Methyl-1,2,3,4,9,10-hexahydroacridin-9-one, known for its anti-tumor properties.
Quinacrine: An acridine derivative used as an antimalarial and anti-inflammatory agent.
Amsacrine: Another acridine derivative used in cancer chemotherapy.
Uniqueness
This compound is unique due to its specific substitution pattern, which enhances its ability to intercalate into DNA and its potential therapeutic applications. Its methyl group at the 5-position and the tetrahydro structure contribute to its distinct chemical and biological properties .
属性
IUPAC Name |
5-methyl-2,3,4,10-tetrahydro-1H-acridin-9-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-9-5-4-7-11-13(9)15-12-8-3-2-6-10(12)14(11)16/h4-5,7H,2-3,6,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXFTEWGRDIUJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C3=C(N2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(4-Chlorophenyl)methyl]sulfamoyl chloride](/img/structure/B2901017.png)
![(2-Hydroxy-phenyl)-[4-(2-hydroxy-thiobenzoyl)-piperazin-1-yl]-methanethione](/img/structure/B2901018.png)
![N-{2-[3-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}naphthalene-2-carboxamide](/img/structure/B2901020.png)





![Methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride](/img/new.no-structure.jpg)

